5-Bromo-2-methylamino-nicotinic acid is a chemical compound with the molecular formula C₇H₈BrN₂O₂ and a molecular weight of 231.05 g/mol. It is classified as a derivative of nicotinic acid, characterized by the presence of a bromine atom and a methylamino group. This compound is recognized for its potential biological activity and is utilized in various scientific research applications.
5-Bromo-2-methylamino-nicotinic acid can be sourced from chemical suppliers and research institutions. It falls under the category of heterocyclic compounds, specifically pyridine derivatives. Its structural features, including the bromine substitution and the methylamino group, distinguish it from other nicotinic acid derivatives, making it a subject of interest in medicinal chemistry.
The synthesis of 5-Bromo-2-methylamino-nicotinic acid typically involves several steps:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to maximize yield and minimize by-products. Industrial-scale production may utilize automated reactors and continuous flow systems to enhance efficiency.
The molecular structure of 5-Bromo-2-methylamino-nicotinic acid features a pyridine ring substituted at the 2-position with a methylamino group and at the 5-position with a bromine atom. The chemical structure can be represented as follows:
5-Bromo-2-methylamino-nicotinic acid undergoes various chemical reactions:
Common reagents used in these reactions include:
Research indicates that compounds similar to nicotinic acid can modulate enzyme activities involved in metabolic pathways, potentially affecting cellular signaling and gene expression . Further studies are required to elucidate the specific mechanisms through which 5-Bromo-2-methylamino-nicotinic acid exerts its effects.
5-Bromo-2-methylamino-nicotinic acid has several scientific applications:
Bromination of pyridine derivatives requires precise regiocontrol due to the inherent electronic asymmetry of the heterocyclic ring. For 5-bromo-2-methylamino-nicotinic acid synthesis, two primary strategies dominate: (1) direct electrophilic bromination of pre-functionalized nicotinic acid derivatives, or (2) construction of the pyridine ring using brominated precursors. The former approach typically involves halogenation at the C5 position of 2-aminonicotinic acid or its N-methylated analog, leveraging the ortho-para directing effect of the amino group. However, competing reactions at the carboxyl group necessitate protective strategies, such as esterification or conversion to acid chlorides [1] [7].
Table 1: Bromination Methods for Pyridine Derivatives
Substrate | Brominating Agent | Position | Yield (%) | Key Challenge |
---|---|---|---|---|
2-Methylaminonicotinic acid | Br₂/AlCl₃ | C5 | 45-52 | Polybromination |
Ethyl nicotinate | Br₂/Fe powder | C5 | 68 | Ester hydrolysis |
Nicotinoyl chloride | Br₂/SOCl₂ | C5 | 78 | Acid chloride stability |
Methylation introduces the N-methyl group either before or after bromination. Early-stage methylation (e.g., on 2-aminonicotinic acid) risks deactivation of the ring toward electrophilic attack, while late-stage methylation on 5-bromo-2-aminonicotinic acid requires harsh alkylating conditions that may degrade the acid functionality. Reductive amination or Eschweiler-Clarke modifications offer workarounds but complicate purification [5] [9].
Thionyl chloride (SOCl₂) serves dual roles: it activates carboxyl groups for decarboxylative halogenation and acts as a solvent for Lewis acid-catalyzed bromination. Russian patents RU2070193C1 and RU2039046C1 demonstrate that combining SOCl₂ with aluminum trichloride (2.0–8.0 wt% relative to nicotinic acid) enables efficient C5 bromination at 110–120°C. The mechanism involves in situ generation of the reactive acid chloride, followed by AlCl₃-mediated polarization of Br₂ to facilitate electrophilic substitution [1] [7].
Critical catalytic considerations include:
Purification of 5-bromo-2-methylamino-nicotinic acid faces challenges from polar impurities (unreacted acids) and regioisomers (3-bromo derivatives). Two dominant methods exist:
Crystallization remains the industrial preference due to scalability. The compound’s low solubility in cold water (<1 g/L at 10°C) enables isolation via pH-controlled precipitation. Hydrolyzing the bromination reaction mixture and adjusting to pH 2.5–3.0 using sodium carbonate precipitates the product in 92–95% purity. Ethanol/water recrystallization further elevates purity to >99%, though recovery rates are modest (60–70%) due to mother liquor losses [5] [9].
Chromatography (e.g., silica gel with ethyl acetate/hexane) resolves stubborn regioisomers but suffers from scalability limitations. Reverse-phase HPLC (C18 column, methanol-water-acetic acid mobile phase) achieves >98% purity yet is rarely practical beyond gram-scale synthesis [5].
Table 2: Purification Performance Comparison
Method | Purity (%) | Recovery (%) | Cost Index | Scalability |
---|---|---|---|---|
Acidic precipitation | 92-95 | 85 | Low | Industrial |
Ethanol/water crystallization | >99 | 60-70 | Moderate | Pilot scale |
Silica gel chromatography | 98 | 75-80 | High | Lab scale (<100 g) |
Preparative HPLC | >99.5 | 50-60 | Very high | <10 g |
Sequential bromination-methylation or methylation-bromination typically achieves 45–55% overall yields. Key bottlenecks include:
Process innovations focus on telescoped steps and catalyst recovery:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0